N-(2-Fluorobenzyl)-3-propoxyaniline
Description
Contextualizing Aniline (B41778) and Fluoroaryl Amine Frameworks in Contemporary Synthetic Chemistry
Aniline and its derivatives are foundational pillars in the field of organic chemistry, serving as crucial intermediates and precursors in a vast array of industrial applications, including the manufacturing of dyes, polymers, and pharmaceuticals. ontosight.airesearchgate.net The amino group attached to the aromatic ring is a versatile functional handle, enabling a wide range of chemical transformations and making aniline a vital building block in synthetic endeavors. researchgate.net The development of efficient methods for the synthesis of substituted anilines remains an active area of research, with modern catalytic systems continually expanding the toolkit available to chemists. nih.gov
The introduction of fluorine into organic molecules, particularly into aryl frameworks, is a widely recognized strategy in medicinal chemistry. nih.gov Fluoroaryl amines, a sub-class of anilines, often exhibit modified physicochemical and biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to biological targets, and basicity (pKa). nih.gov This makes fluoroaryl amine frameworks highly valuable in the design of novel therapeutic agents and functional materials. ontosight.ai The strategic placement of fluorine can lead to compounds with enhanced potency or improved pharmacokinetic profiles. nih.gov
Significance of Propoxy and Fluorobenzyl Moieties in Advanced Molecular Design
The propoxy group (-OCH₂CH₂CH₃) is an alkyl ether. Ether linkages are generally stable and can influence a molecule's solubility, lipophilicity, and conformation. nih.gov For instance, the related compound 5-Nitro-2-propoxyaniline (B1220663) was once investigated as a potent artificial sweetener, demonstrating that the presence of a propoxy group on an aniline ring can lead to pronounced biological activity. wikipedia.org In drug design, modifying alkyl ether chains is a common strategy to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The fluorobenzyl moiety is a particularly interesting functional group in drug discovery and synthetic chemistry. The benzyl (B1604629) group itself is a common substituent used to introduce a lipophilic aromatic region and to explore structure-activity relationships. nih.gov The addition of a fluorine atom to the benzyl ring, as in a 2-fluorobenzyl group, offers a subtle yet powerful tool for molecular engineering. Fluorine's high electronegativity can alter the electronic distribution of the ring and influence interactions with biological targets. nih.gov Furthermore, the C-F bond is stronger than a C-H bond, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability of the compound. nih.gov The use of fluorobenzoyl groups, a related structure, has been shown to act as effective protective groups in complex syntheses, highlighting the versatile utility of fluorinated benzyl-type structures in organic chemistry. acs.orgnih.gov
Overview of Research Trajectories for Structurally Related Chemical Entities
While specific studies on N-(2-Fluorobenzyl)-3-propoxyaniline are limited in publicly available literature, the research trajectories of structurally related compounds provide a clear context for its potential areas of investigation. The N-benzylaniline scaffold is of significant interest in various chemical disciplines.
In medicinal chemistry, N-benzylaniline derivatives are explored for a wide range of biological activities. For example, fluorinated N-benzylaniline derivatives have been synthesized and evaluated as potential skin depigmenting agents by inhibiting the enzyme tyrosinase. scientific.net Another study focused on a series of N-(3,4,5-trimethoxybenzyl)aniline salts as water-soluble analogues of combretastatin, showing potent inhibition of tubulin polymerization and significant cytotoxicity against cancer cell lines. nih.gov These studies underscore the potential of the N-benzylaniline framework as a source of new therapeutic leads.
The development of novel and efficient synthetic methodologies for N-benzylanilines is another active research front. Green chemistry approaches, such as using visible light photocatalysis, are being explored to synthesize these compounds in a more sustainable manner. researchgate.net Furthermore, innovative palladium catalysts have been developed for the single-step production of N-benzylaniline, a key intermediate for various drugs. dpublication.com
The table below summarizes research findings for several structurally related compounds, illustrating the types of investigations and biological activities associated with this chemical class.
Interactive Data Table: Research Findings on Structurally Related N-Benzylamine and Aniline Derivatives
| Compound/Derivative Class | Research Focus | Key Finding | Citation(s) |
|---|---|---|---|
| N-(4-fluorobenzyl)-3-fluoro-4-methoxyaniline | Anti-tyrosinase activity | Potent inhibitor of mushroom tyrosinase (75.4% inhibition at 500 µM), comparable to kojic acid. | scientific.net |
| 4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochloride | Anticancer activity | IC₅₀ value of 3.5 µM for inhibition of tubulin polymerization. | nih.gov |
| Aniline derivatives of Parthenolide | Anti-leukemia activity | Squaric acid found to be an effective organocatalyst for the 1,4-conjugate addition of anilines. | chemrxiv.org |
| N-Aryl piperazine (B1678402) derivatives | Antimicrobial activity | Synthesized compounds showed significant activity against various bacterial strains. | nih.gov |
| N-arylcinnamamides | Antimicrobial activity | Some derivatives showed high activity against Staphylococcus aureus and Mycobacterium tuberculosis. | nih.gov |
These research avenues, from medicinal chemistry applications to the development of novel synthetic methods, highlight the rich and diverse scientific landscape in which a molecule like this compound is situated. Its specific combination of functional groups makes it a candidate for investigation within these and other emerging areas of chemical science.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-2-10-19-15-8-5-7-14(11-15)18-12-13-6-3-4-9-16(13)17/h3-9,11,18H,2,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGCWBKPWKIZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for N 2 Fluorobenzyl 3 Propoxyaniline
Established Synthetic Pathways for Aryl Aniline (B41778) Derivatives
The formation of the N-aryl bond in derivatives like N-(2-Fluorobenzyl)-3-propoxyaniline can be achieved through several established methodologies in organic chemistry. These methods offer varying degrees of efficiency, substrate scope, and functional group tolerance.
Nucleophilic Aromatic Substitution (SNAAr) Approaches
Nucleophilic aromatic substitution (SNAAr) is a pathway to form C-N bonds, typically requiring an activated aryl halide. uomustansiriyah.edu.iqtib.eu For this reaction to proceed, the aromatic ring must be substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (a halogen, for instance). tib.eu This polarization facilitates the attack by a nucleophile, such as an amine.
The general mechanism involves two main steps:
Addition of the nucleophile: The amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring and yielding the final N-aryl aniline product. uomustansiriyah.edu.iq
In the context of synthesizing this compound, this would theoretically involve the reaction of 2-fluorobenzylamine (B1294385) with a 3-propoxy-substituted aryl halide that is sufficiently activated by electron-withdrawing groups. However, the propoxy group is an electron-donating group, which makes the direct application of classical SNAAr challenging without the presence of other activating substituents on the aniline ring. libretexts.org
A practical procedure for nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using a hydroxide-assisted, thermal decomposition of N,N-dimethylformamide (DMF). nih.gov This method is tolerant of various functional groups, and product yields range from 44% to over 98%. nih.gov
Reductive Amination Methodologies
Reductive amination is a highly versatile and widely used method for the synthesis of amines. rsc.orgmasterorganicchemistry.com This two-step process involves the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. rsc.org
For the synthesis of this compound, this would entail the reaction between 2-fluorobenzaldehyde (B47322) and 3-propoxyaniline (B1267686).
The key steps are:
Imine Formation: 3-propoxyaniline reacts with 2-fluorobenzaldehyde to form an N-(2-fluorobenzylidene)-3-propoxyaniline imine. This reaction is often catalyzed by an acid.
Reduction: The resulting imine is then reduced to the target secondary amine. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net The choice of reducing agent is crucial; for instance, NaBH₃CN is effective because it selectively reduces the iminium ion in the presence of the aldehyde. masterorganicchemistry.com
The reaction can often be performed as a one-pot procedure, where the imine formation and reduction occur in the same reaction vessel. rsc.org This method is generally characterized by mild reaction conditions and broad functional group compatibility. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance, largely overcoming the limitations of older methods. wikipedia.org
The catalytic cycle generally proceeds through the following key steps:
Oxidative Addition: A Pd(0) complex reacts with the aryl halide (or triflate), inserting into the carbon-halogen bond to form a Pd(II) species. wikipedia.org
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
Reductive Elimination: The desired N-aryl amine product is formed through reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst. wikipedia.org
For the synthesis of this compound, this would involve the coupling of 3-propoxyaniline with 2-fluorobenzyl halide. The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction. A variety of phosphine (B1218219) ligands, such as BINAP and Dppf, have been developed to facilitate these couplings, including those involving primary amines. wikipedia.org
| Catalyst System Component | Function | Example |
| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | Xantphos, RuPhos, SPhos |
| Base | Promotes deprotonation of the amine | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Provides the reaction medium | Toluene, Dioxane, THF |
Synthesis of the 3-Propoxyaniline Moiety
The availability of the 3-propoxyaniline building block is crucial for the synthesis of the target molecule. This intermediate can be prepared through various synthetic routes.
Alkylation of Aminophenols
One common method for preparing alkoxy-substituted anilines is the Williamson ether synthesis, which involves the alkylation of a phenol. In this case, 3-aminophenol (B1664112) would be the starting material.
The reaction involves the deprotonation of the hydroxyl group of 3-aminophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, in an Sₙ2 reaction to form the desired propyl ether.
It is important to control the reaction conditions to favor O-alkylation over N-alkylation of the amino group. The greater acidity of the phenolic proton compared to the amine proton generally allows for selective deprotonation and subsequent O-alkylation.
Utilization of Precursors and Intermediate Derivatization
An alternative strategy involves the use of a precursor molecule that is later converted to the desired 3-propoxyaniline. For example, one could start with a nitro-substituted phenol, perform the etherification, and then reduce the nitro group to an amine.
A specific example is the synthesis of p-propoxyaniline from the reaction of nitrobenzene (B124822) with propanol. prepchem.com A similar approach could be adapted for the meta-isomer.
Another approach is the derivatization of readily available anilines. For instance, 3-aminobenzenesulfonic acid can be converted to 3-aminophenol through caustic fusion. google.com This 3-aminophenol can then be alkylated as described above. Similarly, resorcinol (B1680541) can be converted to 3-aminophenol via reaction with ammonium (B1175870) hydroxide. google.com
Synthesis of the 2-Fluorobenzyl Moiety
The preparation of the 2-fluorobenzyl group is a critical step, often starting from commercially available precursors like 2-fluorotoluene (B1218778) or 2-fluorobenzaldehyde.
A primary method for introducing the necessary functionality for subsequent coupling reactions is through halogenation.
Halogenation of 2-Fluorotoluene: 2-Fluorotoluene can undergo free-radical halogenation on the methyl group to yield 2-fluorobenzyl halides. libretexts.org This reaction is typically initiated by UV light or a radical initiator. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide affords 2-fluorobenzyl bromide.
Reduction and Conversion of 2-Fluorobenzaldehyde: An alternative route begins with the reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol. chemicalbook.comnih.gov Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting 2-fluorobenzyl alcohol can then be converted to a more reactive 2-fluorobenzyl halide. libretexts.orgmasterorganicchemistry.comlibretexts.org Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides 2-fluorobenzyl chloride and 2-fluorobenzyl bromide, respectively. libretexts.orglibretexts.org
A novel production route for fluorine-containing benzyl (B1604629) alcohol derivatives involves the reduction of a fluorine-containing benzonitrile (B105546) derivative to a benzylamine, followed by the replacement of the amino group with a hydroxyl group. google.com
Once synthesized, 2-fluorobenzyl halides are versatile intermediates for various coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form carbon-carbon bonds with the 2-fluorobenzyl moiety. However, for the synthesis of the target molecule, the focus is on forming a carbon-nitrogen bond. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids has been demonstrated, showcasing the reactivity of C-F bonds under specific catalytic conditions. beilstein-journals.org Iron-catalyzed cross-coupling reactions between polyfluorinated arylzinc reagents and alkyl halides have also been explored. rsc.org
Williamson Ether Synthesis: While not directly applicable for the final C-N bond formation, the reactivity of 2-fluorobenzyl bromide is demonstrated in Williamson ether synthesis to form fluorinated benzyl ethers. wiserpub.com
Formation of the this compound Amine Linkage
The crucial step in the synthesis is the formation of the secondary amine bond between the 2-fluorobenzyl group and 3-propoxyaniline.
Direct alkylation of 3-propoxyaniline with a 2-fluorobenzyl halide is a straightforward approach.
Direct N-Alkylation: This reaction typically involves treating 3-propoxyaniline with 2-fluorobenzyl bromide or chloride in the presence of a base to neutralize the hydrogen halide byproduct. beilstein-journals.orgresearchgate.netmdpi.comprepchem.com Common bases include potassium carbonate or triethylamine. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Reductive Amination: A widely used and efficient method is reductive amination. sci-hub.rupurdue.eduresearchgate.net This two-step, one-pot process involves the initial condensation of 2-fluorobenzaldehyde with 3-propoxyaniline to form an intermediate imine. The imine is then reduced in situ to the desired secondary amine. nih.govresearchgate.net Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. sci-hub.runih.gov This method is often preferred due to its high efficiency and selectivity.
| Reaction | Reagents | Key Features |
| Direct N-Alkylation | 3-propoxyaniline, 2-fluorobenzyl halide, Base (e.g., K₂CO₃) | Simple, direct method. |
| Reductive Amination | 3-propoxyaniline, 2-fluorobenzaldehyde, Reducing Agent (e.g., NaBH₄) | High efficiency, good for sensitive substrates. |
Alternative strategies involve forming an amide bond followed by reduction.
Amidation followed by Reduction: 3-propoxyaniline can be acylated with 2-fluorobenzoyl chloride to form an amide intermediate. Subsequent reduction of the amide carbonyl group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields the target secondary amine. This method, while effective, is less atom-economical than reductive amination. A photocatalytic strategy for direct amide synthesis from nitroarenes and benzoylformic acids has been reported, offering a tandem reduction-decarboxylation-amidation sequence. nih.gov Advances in reductive amidation of nitroarenes have also been reviewed. researchgate.net
Three-Component Condensation: A study on the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines suggests a possible reaction mechanism involving Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.com While not directly applicable to the synthesis of this compound, it highlights the reactivity of fluorinated benzaldehydes in multicomponent reactions.
Advanced and Green Chemistry Synthetic Methodologies
Modern synthetic chemistry emphasizes the development of more sustainable and efficient processes.
Catalytic Amination of Alcohols: A greener approach involves the direct N-alkylation of amines with alcohols, catalyzed by transition metals. acs.orgacs.org This "borrowing hydrogen" methodology avoids the pre-functionalization of the alcohol to a halide, reducing waste. A nickel-catalyzed system could potentially be used to couple 2-fluorobenzyl alcohol directly with 3-propoxyaniline. acs.orgacs.org
Electrochemical Synthesis: Electrochemical methods are gaining traction as environmentally friendly alternatives. researchgate.net The joint electrooxidation of arenes and nitriles in the presence of a copper catalyst can yield N-benzylacetamides, suggesting the potential for electrochemical C-N bond formation. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis. rsc.org Both the direct N-alkylation and reductive amination steps could potentially be optimized using microwave-assisted heating.
Biocatalytic Approaches and Enzymatic Transformations for Analogues
Biocatalysis offers a green and highly selective alternative for the synthesis of complex molecules. Enzymes such as acyltransferases and aminoacylases are particularly relevant for the formation of amide and amine bonds found in analogues of this compound.
Acyltransferases , for instance, have been successfully employed in the N-acylation of amines in aqueous media. researchgate.net The acyltransferase from Mycobacterium smegmatis (MsAcT) has demonstrated the ability to catalyze the acetylation of primary arylalkyl amines with excellent yields (85-99%) in as little as 20 minutes at room temperature. researchgate.net This enzyme's versatility extends to various acyl donors, making it a powerful tool for creating a library of N-acylated analogues. researchgate.net
Aminoacylases represent another class of enzymes with significant potential. nih.gov While traditionally used for the resolution of racemic N-acetyl-amino acids, recent discoveries have highlighted their capacity to accept long-chain fatty acids as substrates, opening avenues for the synthesis of N-acyl-amino acid surfactants. nih.gov This enzymatic approach avoids the use of hazardous reagents like acyl chlorides and the generation of stoichiometric salt waste associated with conventional methods like the Schotten-Baumann reaction. nih.gov
Furthermore, enzyme engineering, particularly through directed evolution, has expanded the substrate scope of enzymes like tryptophan synthase (TrpB). nih.gov Engineered TrpB has been used for the biocatalytic N-substitution of α,β-diamino acids, demonstrating the potential to create novel amino acid building blocks. nih.gov
The following table summarizes the key enzymes and their applications in synthesizing analogues:
| Enzyme Family | Specific Enzyme Example | Reaction Type | Substrates | Key Advantages |
| Acyltransferases | Mycobacterium smegmatis Acyltransferase (MsAcT) | N-acylation | Primary amines, various acyl donors | High yields, mild conditions, aqueous media researchgate.net |
| Aminoacylases | Porcine Kidney Acylase 1 (pAcy1) | N-acyl-amino acid synthesis | Amino acids, fatty acids | Enantioselective, avoids hazardous reagents nih.gov |
| Tryptophan Synthase | Engineered β-subunit (TrpB) | β-N-substitution | Amine nucleophiles, l-serine | Access to non-canonical amino acids nih.gov |
Microwave-Assisted Organic Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govorganic-chemistry.org This technology is particularly beneficial for the synthesis of heterocyclic compounds and diaryl ethers, structures related to this compound. nih.govnih.gov
The core principle of MAOS lies in the efficient heating of polar molecules and solvents through dielectric loss, resulting in rapid temperature increases and enhanced reaction kinetics. youtube.com This localized heating can lead to different product distributions and selectivities compared to conventional heating.
For the synthesis of diarylamine-like structures, microwave irradiation can facilitate reactions that are otherwise sluggish. For example, the synthesis of N,N'-diaryl cyanoguanidines from thioureas is achieved in high yields under microwave conditions using polar solvents. nih.gov Similarly, diaryl ethers have been synthesized via direct coupling of phenols with electron-deficient aryl halides under microwave irradiation without the need for a catalyst. nih.gov
The table below illustrates the advantages of microwave-assisted synthesis for relevant reaction types:
| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Yield Improvement | Time Reduction |
| Gewald Reaction | 4 hours | 20 minutes | Significant | Drastic organic-chemistry.org |
| Diaryl Ether Synthesis | Long reaction times, often requires catalyst | 5-10 minutes | High to excellent | Significant nih.gov |
| Imidazo[1,2-a]pyrimidin-5(8H)-one Synthesis | Lower yields | High yields | Improved | Significant nih.gov |
Radical Reactions in Aqueous and Heterogeneous Media
While specific examples of radical reactions for the direct synthesis of this compound are not prevalent in the searched literature, the principles of radical chemistry in environmentally benign media are of growing interest. Diarylamines can be synthesized via Smiles rearrangements, which can proceed through either ionic or radical pathways under metal-free conditions. nih.govacs.org These reactions are advantageous as they can construct sterically hindered systems. nih.govacs.org
Principles of Green Chemistry in Synthesis Optimization
The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. Key principles include atom economy, solvent selection, and waste prevention. primescholars.comjocpr.comwikipedia.org
Atom Economy , a concept introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.comwikipedia.org For a hypothetical synthesis of this compound from 3-propoxyaniline and 2-fluorobenzyl bromide, the atom economy would be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Solvent Selection plays a critical role in the environmental impact of a synthesis. youtube.com The choice of solvent can influence reaction rates, selectivity, and the ease of product purification. youtube.com Green chemistry encourages the use of safer, less toxic, and recyclable solvents. For nucleophilic substitution reactions, such as the likely synthesis of this compound, polar aprotic solvents are often favored to promote SN2 pathways and maintain stereochemistry where applicable. youtube.com
Waste Prevention is a cornerstone of green chemistry. This can be achieved through various strategies, including the use of catalytic reactions, which reduce the amount of reagents needed, and the design of processes that minimize by-product formation. primescholars.com
The following table outlines key green chemistry principles and their application in synthesis:
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the product. primescholars.comwikipedia.org | Minimizes waste generation. jocpr.com |
| Safer Solvents and Auxiliaries | Selecting non-toxic, renewable, and recyclable solvents. youtube.com | Reduces environmental impact and improves worker safety. |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones. | Reduces waste and often allows for milder reaction conditions. |
| Waste Prevention | Designing syntheses to produce minimal or no by-products. primescholars.com | Reduces the need for costly and environmentally damaging waste treatment. |
Continuous Flow Chemistry Applications for Enhanced Efficiency
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and multi-step synthesis. nih.govamt.uknih.govrsc.orgteknoscienze.com This technology is increasingly being adopted for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. teknoscienze.comchemrxiv.org
In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This level of control can lead to higher yields, improved selectivity, and the ability to safely perform highly exothermic or hazardous reactions. amt.uknih.gov
For a multi-step synthesis, flow chemistry allows for the "telescoping" of reactions, where the output of one reactor is directly fed into the next without the need for intermediate isolation and purification. nih.govnih.govdurham.ac.uk This approach can dramatically reduce processing times and waste generation. nih.govdurham.ac.uk The integration of in-line process analytical technology (PAT) such as NMR, IR, and UV/vis allows for real-time monitoring and optimization of the reaction. chemrxiv.org
The benefits of flow chemistry for API synthesis are summarized below:
| Feature of Flow Chemistry | Advantage | Relevance to this compound Synthesis |
| Enhanced Heat Transfer | Precise temperature control, safe handling of exothermic reactions. nih.gov | Allows for rapid optimization of reaction temperature for maximum yield and minimal by-products. |
| Improved Mass Transfer | Efficient mixing of reactants. amt.uk | Ensures complete reaction and can lead to shorter reaction times. |
| Telescoped Synthesis | Integration of multiple reaction steps without isolation. nih.govdurham.ac.uk | Could streamline the synthesis from starting materials to the final product in a single, continuous process. |
| Process Analytical Technology (PAT) Integration | Real-time reaction monitoring and control. chemrxiv.org | Enables rapid optimization and ensures consistent product quality. |
Spectroscopic Characterization and Structural Elucidation of N 2 Fluorobenzyl 3 Propoxyaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full analysis of N-(2-Fluorobenzyl)-3-propoxyaniline would involve a suite of NMR experiments.
One-Dimensional NMR (¹H, ¹³C) for Fundamental Structural Confirmation
One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The integration of these signals would correspond to the number of protons in a given environment. The chemical shifts (δ) would be influenced by the electron-donating propoxy group and the electron-withdrawing fluorine atom. Key expected signals would include a triplet and a multiplet for the propyl chain, distinct aromatic signals for both benzene (B151609) rings, and a characteristic singlet or doublet for the benzylic methylene (B1212753) (CH₂) protons.
¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹JCF). The carbons of the propoxy group and the benzylic methylene carbon would also appear at predictable chemical shifts.
| Expected ¹H NMR Data | Expected ¹³C NMR Data |
| Chemical Shift (ppm) | Multiplicity |
| 7.0-7.4 | m |
| 6.2-7.2 | m |
| 4.3-4.4 | s/d |
| 3.8-3.9 | t |
| 1.7-1.8 | m |
| 0.9-1.0 | t |
| 3.5-4.5 | br s |
| Note: This is a table of predicted data based on the chemical structure. Actual experimental values may vary. |
Two-Dimensional NMR Techniques (e.g., HSQC, COSY, NOESY) for Connectivity and Stereochemical Assignment
To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of atoms, two-dimensional NMR experiments are essential.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, for example, showing the connectivity between the protons of the propyl chain and adjacent protons on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could confirm the proximity of the benzylic protons to the protons on both the fluorobenzyl and propoxyaniline rings, helping to define the molecule's preferred conformation.
Saturation Transfer Difference (STD) NMR for Ligand-Target Interaction Profiling
While not directly used for structural elucidation of the compound itself, Saturation Transfer Difference (STD) NMR is a powerful technique to study the binding of a ligand to a larger protein target. If this compound were to be investigated as a potential ligand for a biological receptor, STD NMR could identify which protons of the compound are in close contact with the protein, thereby mapping its binding epitope.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₆H₁₈FNO).
| Ion | Calculated m/z |
| [M+H]⁺ | 260.1445 |
| Note: This is a calculated value. Experimental values would be compared to this for confirmation. |
Tandem Mass Spectrometry for Detailed Structural Fragment Information
Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:
Loss of the fluorobenzyl group: Cleavage of the C-N bond between the aniline (B41778) nitrogen and the benzylic carbon would result in a prominent fragment ion corresponding to the 3-propoxyaniline (B1267686) moiety.
Formation of the fluorobenzyl cation: The complementary fragment, the 2-fluorobenzyl cation, would also be expected.
Cleavage within the propoxy chain: Fragmentation of the propoxy group could also occur, leading to the loss of propene.
The analysis of these fragmentation patterns would provide conclusive evidence for the proposed structure of this compound.
Due to the absence of specific experimental research data for the compound this compound in the public domain, a detailed article on its spectroscopic and crystallographic characterization cannot be generated at this time. Extensive searches for empirical data from X-ray crystallography, FT-IR, Raman, and UV-Vis spectroscopy for this specific molecule have not yielded any published results.
Therefore, the creation of an article with the requested detailed sections, subsections, and data tables is not possible without resorting to speculation, which would violate the core requirement for scientifically accurate and verifiable information.
For a comprehensive analysis as outlined, the compound would need to be synthesized and subjected to the following experimental techniques:
Analysis of Intermolecular Interactions: To study how the molecules pack in the crystal lattice and identify non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
Vibrational Spectroscopy (FT-IR and Raman): To identify the characteristic vibrational modes of its functional groups (e.g., C-F, C-O, N-H, aromatic rings).
Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule and understand its chromophoric system.
Without access to primary research data from these analyses for this compound, any attempt to generate the requested content would be hypothetical and not based on factual scientific findings.
Reactivity and Chemical Transformations of N 2 Fluorobenzyl 3 Propoxyaniline
General Reaction Pathways Characteristic of Aniline (B41778) Derivatives
As a secondary aniline, the nitrogen atom in N-(2-Fluorobenzyl)-3-propoxyaniline is nucleophilic and can participate in a variety of common aniline reactions. These include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding N-acyl derivative. This is a common strategy to protect the amino group or to introduce new functional moieties.
Alkylation: Further alkylation of the secondary amine is possible, though it may require more forcing conditions than the primary amine precursor.
Reaction with Aldehydes and Ketones: Condensation with aldehydes or ketones can lead to the formation of enamines, or under reductive amination conditions, tertiary amines.
Diazotization: As a secondary amine, reaction with nitrous acid would lead to the formation of an N-nitrosoamine (R2N-N=O) rather than a diazonium salt, which is characteristic of primary aromatic amines.
The synthesis of various substituted anilines often involves the alkylation of a primary aniline or the reduction of a nitrobenzene (B124822) precursor. For instance, the synthesis of alkoxy aniline derivatives can be achieved through alkylation of hydroxyacetanilides followed by hydrolysis of the amide. nih.gov Similarly, the reduction of a nitro group is a common final step in forming aniline derivatives, as seen in the synthesis of photoreactive 2-propoxyaniline (B1271045) derivatives from their nitrobenzene counterparts. researchgate.net
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings
The two aromatic rings of this compound exhibit different reactivities towards substitution reactions.
The 3-Propoxyaniline (B1267686) Ring: This ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the secondary amine and the propoxy group. Both are ortho-, para-directing.
The positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated.
The propoxy group also directs ortho and para (positions 2 and 4).
The combined effect leads to strong activation, particularly at positions 2, 4, and 6, making reactions like halogenation, nitration, and Friedel-Crafts acylation highly favorable at these sites. Cyclization reactions involving the aniline nitrogen and an adjacent carbon are also possible under certain conditions. nih.gov
The 2-Fluorobenzyl Ring: This ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing inductive effect of the fluorine atom.
Fluorine is an ortho-, para-directing deactivator. Therefore, electrophilic attack would be expected to occur primarily at the positions para (position 5) and ortho (position 3) to the fluorine atom.
The benzylic methylene (B1212753) group can also influence the substitution pattern.
Nucleophilic aromatic substitution (SNAr) on the 2-fluorobenzyl ring is a possibility, where fluoride (B91410) acts as a leaving group. However, this typically requires very strong nucleophiles and/or harsh reaction conditions, or additional activation from other electron-withdrawing groups on the ring.
Modifications and Transformations of the Propoxy Side Chain
The propoxy group consists of a stable ether linkage.
Ether Cleavage: The C-O bond of the ether can be cleaved under harsh conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), to yield the corresponding 3-hydroxyaniline derivative.
Stability: Under most other reaction conditions, including those for electrophilic substitution on the aromatic ring or reactions at the aniline nitrogen, the propoxy group is expected to be stable.
The introduction of functional groups into side chains is a common strategy in polymer chemistry to modulate properties, often involving nucleophilic substitution or click reactions on a reactive precursor. researchgate.net While not directly applicable to the simple propoxy group, this highlights the general interest in side-chain modification.
Reactions Involving the Fluorobenzyl Moiety, Including Fluorine-Specific Reactivity
The fluorobenzyl group offers several potential reaction sites:
Benzylic Position: The methylene (CH2) group is benzylic and can be susceptible to oxidation to a carbonyl group under appropriate conditions.
C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, it can be activated to participate in substitution reactions. Studies on benzyl (B1604629) fluoride have shown that hydrogen bond donors can facilitate the displacement of fluoride by nucleophiles. beilstein-journals.org These reactions can proceed through SN1 or SN2-like mechanisms, depending on the conditions. beilstein-journals.org
Friedel-Crafts Reactions: The fluorobenzyl group can act as an electrophile in Friedel-Crafts type alkylations, reacting with another aromatic ring to form a diarylmethane structure. This again often requires activation of the C-F bond. beilstein-journals.org
The synthesis of various biologically active molecules incorporates the fluorobenzyl group, often via reductive amination using 2-fluorobenzylamine (B1294385) or nucleophilic substitution with 2-fluorobenzyl chloride, indicating the robustness of the fluorobenzyl moiety under these conditions. mdpi.comnih.gov
Oxidation and Reduction Chemistry of the Aniline Linkage and Aromatic Systems
The aniline and aromatic systems of this compound are subject to redox reactions.
Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to a variety of products including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidant and reaction conditions. The benzylic methylene group can also be oxidized to a ketone, as seen with the oxidation of 2-fluorobenzyl alcohol to 2-fluorobenzaldehyde (B47322). sigmaaldrich.com
Reduction: The aromatic rings are generally resistant to reduction under standard catalytic hydrogenation conditions that would, for example, reduce a nitro group. The reduction of a nitro-substituted precursor is a common method for synthesizing aniline derivatives. For example, 5-nitro-2-propoxyaniline (B1220663) can be reduced to the corresponding diamine. researchgate.netnih.gov
The electrochemical properties of aniline derivatives are of significant interest, particularly in the context of synthesizing conductive polymers like polyaniline. researchgate.net
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships of this compound for potential applications, systematic modifications of its structure would be undertaken.
SAR studies on related N-benzyl compounds have shown that the nature and position of substituents on the aromatic rings can dramatically influence biological activity. nih.govnih.gov
Modifications to the 3-Propoxyaniline Ring:
Electronic Effects: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, cyano, nitro) at the 2, 4, 5, or 6 positions would modulate the electron density of the ring and the basicity of the aniline nitrogen.
Steric Effects: Varying the size of substituents at positions ortho to the aniline nitrogen (positions 2 and 4) could influence the conformation of the molecule and its ability to bind to a target.
Modifications to the 2-Fluorobenzyl Ring:
Fluorine Position: Moving the fluorine atom to the 3- or 4-position would alter the electronic and steric profile of the ring and could impact interactions where the fluorine acts as a hydrogen bond acceptor.
Additional Substitution: Introducing other substituents on this ring would further probe the required electronic and steric properties for activity. For example, SAR studies on N-benzyl phenethylamines showed that N-(2-fluorobenzyl) substituted compounds had lower affinity for certain receptors compared to N-(2-hydroxybenzyl) analogues, potentially due to differences in hydrogen bonding capacity. nih.gov
The table below illustrates potential derivatization strategies based on common synthetic transformations.
| Position of Substitution | Example Substituent | Rationale |
| 3-Propoxyaniline Ring (Position 4) | -Cl, -Br | Halogenation to explore electronic and steric effects. |
| 3-Propoxyaniline Ring (Position 5) | -NO2 | Nitration, followed by reduction to -NH2 for further functionalization. |
| 2-Fluorobenzyl Ring (Position 4) | -CH3, -OCH3 | Modify electronic properties of the fluorobenzyl moiety. |
| Aniline Nitrogen | -C(O)CH3 | Acylation to alter electronic properties and introduce a hydrogen bond acceptor. |
These systematic modifications are crucial for optimizing the properties of a lead compound in medicinal chemistry and materials science. escholarship.org
Compound Names
Alkyl Chain Length and Branching Modifications in the Propoxy Group
The propoxy group in this compound is a key structural feature that can be modified to influence the molecule's physical and chemical properties. Alterations to the alkyl chain length and the introduction of branching can impact factors such as solubility, lipophilicity, and steric hindrance around the aniline ring. These modifications are typically achieved through two primary synthetic strategies: dealkylation followed by realkylation, or by starting from a different alkoxy-substituted aniline precursor.
Dealkylation and Realkylation: The propoxy group can be cleaved to reveal the corresponding phenol. This is often accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Once the phenolic intermediate is obtained, it can be re-alkylated with a variety of alkyl halides or tosylates under basic conditions (e.g., using sodium hydride or potassium carbonate) to introduce new alkyl chains. This two-step process allows for the systematic variation of the alkoxy substituent.
Table 1: Hypothetical Modifications of the Propoxy Group
| Starting Material | Reagents | Product | Potential Outcome |
| This compound | 1. BBr₃2. Isopropyl bromide, K₂CO₃ | N-(2-Fluorobenzyl)-3-isopropoxyaniline | Increased steric bulk near the aniline nitrogen |
| This compound | 1. HBr2. 1-Bromobutane, NaH | N-(2-Fluorobenzyl)-3-butoxyaniline | Increased lipophilicity |
| This compound | 1. BBr₃2. Ethyl bromoacetate, Cs₂CO₃ | Ethyl 2-((3-((2-fluorobenzyl)amino)phenyl)oxy)acetate | Introduction of an ester functionality for further elaboration |
Research on related propoxybenzene (B152792) derivatives has demonstrated the feasibility of such modifications. For instance, propoxybenzene derivatives are useful in preparing antibacterial agents, and their synthesis often involves the alkylation of a corresponding phenol. google.com The choice of alkylating agent and reaction conditions allows for precise control over the final alkoxy structure.
Introduction of Diverse Heterocyclic Moieties for Enhanced Functionality
The this compound scaffold is a valuable starting point for the synthesis of various heterocyclic compounds. The secondary amine and the activated aromatic ring provide handles for cyclization reactions, leading to structures with potential biological activity or utility as building blocks in materials science.
One common strategy involves the reaction of the aniline nitrogen with bifunctional electrophiles to construct nitrogen-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of substituted indoles or other fused systems through intramolecular cyclization.
Another approach is the Povarov reaction, a [4+2] cycloaddition, which can be used to synthesize quinolines. In a potential application, this compound could react with an activated alkene, such as an enol ether, in the presence of a Lewis acid catalyst to yield a substituted quinoline. A visible-light-induced photoxidation-Povarov cascade reaction has been reported for the synthesis of 2-arylquinolines from N-benzylanilines and alcohols, suggesting a green and mild alternative for such transformations. rsc.org
Furthermore, N-substituted anilines are known precursors for quinolinium salts through a four-component coupling reaction with aldehydes, alkynes, and acids. researchgate.net This methodology could potentially be applied to this compound to generate complex heterocyclic salts. The synthesis of dihydroquinazolines from 2-aminobenzylamine derivatives through sequential N-functionalization and cyclodehydration also provides a template for how the aniline moiety could be elaborated into more complex heterocyclic systems. beilstein-journals.org
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | Potential Synthetic Route | Required Coreactants |
| Substituted Indoles | Bischler-Möhlau indole (B1671886) synthesis | α-haloketone |
| Substituted Quinolines | Povarov reaction | Activated alkene (e.g., ethyl vinyl ether) |
| Quinazolinones | Reaction with a phosgene (B1210022) equivalent and subsequent cyclization | Phosgene or triphosgene |
| Benzothiazines | Reaction with sulfur and a coupling agent | Elemental sulfur, catalyst |
This table outlines potential synthetic pathways to heterocyclic systems based on known reactions of N-substituted anilines.
Role as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis
Beyond the direct modification of its functional groups, this compound serves as a versatile building block for the assembly of more complex organic molecules. The reactivity of the N-H bond, the aromatic rings, and the benzylic position can all be harnessed in various synthetic transformations.
The secondary amine can be further functionalized through N-alkylation, N-arylation, or N-acylation to introduce additional diversity. Copper-catalyzed N-arylation reactions, for example, are a common method for forming C-N bonds and could be used to couple this compound with various aryl halides. wjpmr.com
The benzyl group, while often considered a protecting group, can also participate in reactions. For instance, the benzylic C-H bonds can be functionalized under certain conditions. researchgate.net Alternatively, the N-benzyl group can be removed via hydrogenolysis, a reaction often catalyzed by palladium on carbon (Pd/C). nih.govacs.org This debenzylation would unmask the primary aniline, N-(2-fluorobenzyl)amine, opening up a different set of synthetic possibilities.
The aniline moiety itself makes the aromatic ring electron-rich and susceptible to electrophilic aromatic substitution. The directing effects of the amino and propoxy groups would favor substitution at the ortho and para positions relative to the propoxy group. This allows for the introduction of various substituents, such as nitro groups or halogens, which can then be further transformed.
The synthesis of substituted aryl benzylamines has been explored for their potential as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 3, highlighting the utility of this class of compounds in medicinal chemistry. nih.gov The synthetic routes often involve reductive amination between an aldehyde and an aniline, a reaction that could in principle be used to synthesize this compound itself from 2-fluorobenzaldehyde and 3-propoxyaniline.
Exploration of N 2 Fluorobenzyl 3 Propoxyaniline Derivatives and Analogs
Design Principles for N-Substituted Aniline (B41778) Analogs and Homologues
The introduction of various substituents on the aniline nitrogen can significantly modulate the compound's electronic and steric properties. For instance, the size and nature of the N-substituent can influence the molecule's ability to fit into a specific binding pocket of a biological target. A reduction in the size of the substituent can enhance intrinsic activity, while bulkier groups may lead to antagonistic properties. nih.gov Furthermore, modifications to the aniline ring, such as the introduction of electron-donating or electron-withdrawing groups, can alter the pKa of the aniline nitrogen, thereby affecting its ionization state at physiological pH and its ability to form crucial interactions with target macromolecules.
Structure-activity relationship (SAR) studies are instrumental in guiding the design of N-substituted aniline analogs. nih.gov These studies systematically evaluate how different chemical modifications impact the biological activity of the compounds. For example, the position and nature of substituents on the phenyl ring of the aniline moiety are critical for optimal activity. Small substituents at the para-position or multiple substituents at the meta- and para-positions have been shown to be crucial for the antiproliferative activity of some aniline derivatives. nih.gov The goal is to identify a pharmacophore, the essential three-dimensional arrangement of functional groups, that is responsible for the desired biological effect.
Synthesis and Characterization of N-Alkoxyphenyl Derivatives
The synthesis of N-alkoxyphenyl derivatives, such as N-(2-Fluorobenzyl)-3-propoxyaniline, typically involves a multi-step process. A common synthetic route is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method allows for the selective formation of a new carbon-nitrogen bond between an aryl halide and an amine. nih.gov For the synthesis of N-alkoxyphenyl derivatives, this would involve coupling a substituted 2-nitroaniline with a bromo-nitrobenzene derivative. nih.gov Subsequent reduction of the nitro groups followed by cyclization can yield the desired phenazine derivatives. nih.gov
Another synthetic strategy involves the reaction of a starting material like 4-fluorobenzonitrile with hydroquinone to create a diphenyl ether skeleton. mdpi.com Under alkaline conditions, the cyano group can be hydrolyzed to a carboxylic acid, which can then be reacted with substituted N-O derivatives to produce the final target compound. mdpi.com The synthesis of n-alkoxybenzaldehyde derivatives can be achieved by refluxing with the corresponding n-alkyl bromides in the presence of potassium carbonate and acetone. icm.edu.pl
The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, provides detailed information about the molecular structure and the connectivity of atoms. mdpi.com Mass spectrometry is used to determine the molecular weight of the compound.
Guanidine-Aryl Linker Modifications and Their Impact on Molecular Activity
Modifications to the guanidine-aryl linker in related compounds have been shown to significantly influence their biological activity. The length and flexibility of the linker between the guanidine group and the aromatic moiety are critical determinants of inhibitory potency. nih.gov Studies on phenylpyrimidinylguanidines have demonstrated that lengthening the guanidine-aryl linker can lead to a substantial increase in their potency as inhibitors of certain gene transcriptions. nih.govacs.org This is likely due to the increased flexibility of the molecule, allowing it to adopt a more favorable conformation for binding to its target. nih.govacs.org
The nature of the aryl group attached to the guanidine is also a key factor. The planar, positively charged guanidino group contributes to noncovalent interactions, and its delocalized 6π electrons give it a "Y-aromaticity". mdpi.com The biological effects of guanidine compounds are often mediated through binding to the minor groove of DNA/RNA, involving hydrogen bonds, van der Waals interactions, and electrostatic interactions. mdpi.com Altering the aryl group can modulate these interactions and, consequently, the biological activity. For example, replacing a benzyl (B1604629) group with a naphthyl group has been shown to increase inhibitory activity in some systems. nih.govacs.org
Computational modeling studies, such as molecular docking, can provide insights into the molecular basis of these effects. acs.org By simulating the binding of different analogs to their target, researchers can understand how linker modifications affect the binding mode and identify key structural elements for interaction. acs.org
Design and Synthesis of Quinazoline Core Derivatization Incorporating Aniline Moieties
The quinazoline core is a privileged scaffold in medicinal chemistry, and its derivatization with aniline moieties has led to the development of potent inhibitors for various biological targets. The synthesis of quinazoline derivatives can be achieved through multicomponent reactions, which offer an efficient way to generate molecular diversity. openmedicinalchemistryjournal.com For instance, a four-component procedure has been described for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium (B1175870) iodide under metal-free conditions. rsc.org This approach allows for the direct functionalization of the C-H bond ortho to the amino group in anilines. rsc.org
The design of these derivatives often involves incorporating various aniline moieties at the C-4 position of the quinazoline ring. This has been a successful strategy for developing potent epidermal growth factor receptor (EGFR) inhibitors. nih.gov Molecular docking studies can be used to guide the design of these compounds, ensuring that the aniline moiety can bind effectively to the target protein. nih.gov The synthesis of these compounds often involves the reaction of a 4-chloroquinazoline precursor with the appropriate substituted aniline.
Influence of Fluorine Atom Position and Substituent Effects on Molecular Interactions and Reactivity
The introduction of fluorine atoms into a molecule can have profound effects on its physical, chemical, and biological properties. tandfonline.com As the most electronegative element, fluorine can alter the electron distribution within a molecule, impacting its pKa, dipole moment, and chemical reactivity. tandfonline.com The position of the fluorine atom on an aromatic ring is crucial in determining its effect.
A fluorine atom located ortho to the point of substitution in a nucleophilic aromatic substitution reaction can have a variable activating influence, while a para-fluorine is slightly deactivating, and a meta-fluorine is activating. researchgate.net The presence of fluorine can also stabilize the aromatic ring, leading to shorter bond lengths and increased resistance to addition reactions. nih.govacs.org This added stability contributes to the high thermal stability and chemical resistance of many fluorinated aromatic compounds. nih.govacs.org
Fluorine can also participate in favorable molecular interactions. For example, fluorine substituents on a benzene (B151609) ring can interact favorably with hydrogen atoms on an adjacent benzene ring through electrostatic attraction between the partially negative fluorine and the partially positive hydrogen. tandfonline.com This can stabilize protein-ligand complexes. The enhanced positive polarization of a hydrogen atom ortho to a fluorine substituent is thought to enhance face-to-edge interactions with aromatic residues in proteins. tandfonline.com
Rational Design of Analogs Based on Integrated Computational and Experimental Predictions
The rational design of novel analogs of this compound relies on a synergistic combination of computational and experimental approaches. nih.govpnas.org This integrated strategy allows for the efficient exploration of chemical space and the identification of promising candidates with improved properties.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the binding mode and affinity of potential analogs to their biological target. nih.gov These techniques allow researchers to visualize how a molecule interacts with its target at the atomic level and to identify key interactions that contribute to binding. nih.gov This information can then be used to guide the design of new molecules with enhanced potency and selectivity. Virtual screening of large compound libraries is another computational technique used to identify novel drug-like compounds. nih.gov
Experimental validation is a crucial component of the rational design process. Promising candidates identified through computational modeling are synthesized and their biological activity is evaluated through in vitro and in vivo assays. pnas.org The experimental data provides feedback that can be used to refine the computational models and to guide the next round of design and synthesis. This iterative cycle of computational prediction and experimental validation is a hallmark of modern drug discovery and development. pnas.orgresearchgate.net
Advanced Research Applications of N 2 Fluorobenzyl 3 Propoxyaniline and Its Analogs As Chemical Tools
Investigation of Molecular Recognition Processes
Molecular recognition is a fundamental process in biology where molecules interact with high specificity. Understanding these interactions is key to designing new therapeutics. Analogs of N-(2-Fluorobenzyl)-3-propoxyaniline have been instrumental in studying these processes, particularly in ligand binding studies with proteins and through techniques like photoaffinity labeling.
Ligand Binding Studies with Proteins and Enzymes (e.g., FOXO3-DBD, COX isoenzymes)
While direct binding data for this compound with the Forkhead box O3 (FOXO3) protein's DNA-binding domain (DBD) or cyclooxygenase (COX) isoenzymes is not prominently documented, research on structurally related compounds highlights the potential of this chemical class.
FOXO3-DBD Interaction: The FOXO3 transcription factor is a crucial regulator of cellular processes like apoptosis and longevity, making it a significant target for therapeutic intervention. nih.gov Researchers have identified small molecules that physically interact with the FOXO3-DBD to modulate its transcriptional activity. nih.gov Through in silico screening and biophysical methods, compounds that bind to the FOXO3-DBD have been discovered, effectively blocking its interaction with DNA. nih.govnih.gov
For instance, a class of (4-propoxy)phenylpyrimidinylguanidines has been identified as FOXO3 inhibitors. nih.gov These compounds interact directly with the DNA-binding surface of FOXO3, specifically in the α-helix H3 recognition region. nih.gov Nuclear Magnetic Resonance (NMR) and molecular docking studies have confirmed that these molecules bind in a groove critical for DNA recognition. nih.govnih.gov Although these guanidine-based inhibitors are not direct aniline (B41778) analogs, the presence of the propoxy-phenyl moiety is a key feature, suggesting that the broader scaffold of this compound could be adapted for this target.
| Compound Class | Target | Key Findings | Citation |
| Phenylpyrimidinylguanidines | FOXO3-DBD | Inhibit FOXO3 transcriptional activity by blocking the DNA-binding surface. | nih.gov |
| Small Molecules (e.g., S9) | FOXO3-DBD | Physically interact with the DBD and interfere with FOXO3 target promoter binding. | nih.gov |
COX Isoenzyme Inhibition: Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are major targets in the development of anti-inflammatory drugs. nih.govnih.gov Research into novel COX inhibitors often involves screening diverse chemical libraries. While there is no specific data linking this compound to COX inhibition in the provided context, the general approach involves identifying scaffolds that can selectively fit into the COX-2 active site. nih.gov The development of dual inhibitors that target both COX and 5-lipoxygenase (5-LOX) represents a modern strategy to achieve broader anti-inflammatory effects with potentially fewer side effects. nih.gov The structural features of this compound could make it a candidate for such screening programs aimed at discovering new anti-inflammatory agents.
Photoaffinity Labeling Applications for Probing Ligand-Biomolecule Interactions
Photoaffinity labeling (PAL) is a powerful technique used to identify and study the interactions between small molecules and their biological targets, such as proteins. mdpi.com This method utilizes a photoreactive chemical probe that, upon activation with UV light, forms a covalent bond with its interacting partner, allowing for subsequent identification. nih.govbiorxiv.org
The propoxyaniline core is a relevant scaffold for creating such probes. The general design of a photoaffinity probe includes three key components: an affinity unit based on the ligand of interest, a photoreactive group (like a diazirine or benzophenone), and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for detection and isolation. mdpi.com
The modular nature of these probes allows them to be tailored for various applications. biorxiv.org For example, fragment-based photoaffinity probes can be used for ligand and target discovery, even for proteins considered "undruggable". hku.hk By incorporating a photoreactive group and a bio-orthogonal handle (like an alkyne) onto a propoxyaniline scaffold, researchers can create tools to trap and identify binding partners in complex biological systems, such as living cells. hku.hkwhiterose.ac.uk This approach is invaluable for elucidating the mechanism of action of bioactive compounds and discovering novel drug targets. mdpi.comnih.gov
Development of Chemical Probes for Biological Systems (e.g., TPC2 agonists)
Two-pore channels (TPCs) are ion channels located in the endolysosomal system that are implicated in various cellular signaling pathways. uni-muenchen.deresearchgate.net The development of selective, cell-permeable small-molecule agonists for these channels is crucial for studying their function. researchgate.net
High-throughput screening has led to the discovery of structurally distinct agonists for TPC2. elifesciences.orgnih.govnih.gov These probes have been instrumental in resolving conflicting reports about the channel's ion selectivity. Research has shown that TPC2's permeability to different ions, such as Ca²⁺ and Na⁺, can be modulated depending on the specific agonist bound to it. elifesciences.orgnih.govnih.gov
Two notable synthetic agonists, TPC2-A1-N and TPC2-A1-P, were identified from a large compound library. uni-muenchen.deelifesciences.org These molecules act selectively on TPC2 and mimic the effects of different endogenous signaling molecules. uni-muenchen.denih.gov TPC2-A1-N induces a state with higher relative Ca²⁺ permeability, whereas TPC2-A1-P promotes Na⁺ selectivity. elifesciences.orgnih.gov These findings establish a new paradigm where a single ion channel can produce distinct ionic signals based on the activating ligand. nih.gov While this compound itself has not been identified as a TPC2 agonist, the discovery of these probes highlights the power of using small, synthetic molecules to dissect complex biological systems.
| Probe Name | Chemical Name | Target | Key Effect | EC₅₀ | Citation |
| TPC2-A1-N | 2-cyano-3-(3,5-dichlorophenyl)-3-oxo-N-(4-(trifluoromethyl)phenyl) propanamide | TPC2 | Induces higher relative Ca²⁺ permeability | 7.8 µM | uni-muenchen.deresearchgate.net |
| TPC2-A1-P | 5-(5-bromo-2-(trifluoromethoxy)phenyl)-1-(cyclohexylmethyl)-2-methyl-1H-pyrrole-3-carboxylic acid | TPC2 | Induces higher relative Na⁺ permeability | 10.5 µM | uni-muenchen.de |
Role in the Discovery and Optimization of Novel Chemical Scaffolds for Academic Investigation
The N-benzylaniline scaffold, which forms the core of this compound, is a versatile framework in medicinal chemistry. researchgate.net It serves as a starting point for a strategy known as "scaffold hopping," where the central core of a known active molecule is modified to create novel compounds with potentially improved properties or different biological activities. niper.gov.innih.gov
A key example is the use of N-benzyl-3,4,5-trimethoxyaniline, a close analog of the subject compound, in a scaffold hopping study. researchgate.netnih.govelsevierpure.com This work led to the synthesis of a new class of 5,6,7-trimethoxyflavan derivatives. nih.gov Several of these novel compounds demonstrated broad-spectrum anticancer activity across various cancer cell lines, including lung, colorectal, brain, and skin cancer. researchgate.netnih.gov One particularly potent derivative, compound 8q, was found to induce apoptosis and cause cell cycle arrest by modulating key signaling pathways, such as the Hippo and PI3K pathways. nih.govelsevierpure.com
This research demonstrates how the N-benzylaniline core can be successfully transformed into entirely new heterocyclic systems with significant biological activity. nih.gov Such studies are crucial for expanding the available chemical space for drug discovery and providing new lead compounds for academic and therapeutic investigation. niper.gov.innih.gov
Q & A
Q. Key Variables :
- Base choice : Strong bases (e.g., NaH) accelerate alkylation but risk side reactions.
- Solvent polarity : Polar aprotic solvents enhance nucleophilicity but may require higher temperatures.
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR :
- Aromatic protons (δ 6.5–7.5 ppm) confirm substitution patterns.
- Fluorine coupling (²JHF ~20 Hz) splits benzyl CH₂ signals (δ 4.3–4.5 ppm) .
- FT-IR :
- N-H stretch (~3400 cm⁻¹) for the aniline group.
- C-F stretch (~1220 cm⁻¹) from the benzyl substituent .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ at m/z 274.1342).
Validation : Compare with computational predictions (DFT for NMR shifts) to resolve ambiguities .
How can researchers optimize the alkylation step when introducing the 2-fluorobenzyl group to 3-propoxyaniline?
Level : Advanced
Methodological Answer :
- Solvent Screening : Test DMF (high polarity) vs. THF (low polarity) to balance reactivity and side-product formation.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions in biphasic systems .
- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress. Stoichiometric excess of 2-fluorobenzyl bromide (1.5 eq.) maximizes conversion .
Case Study : In analogous syntheses, iron powder reduction under acidic conditions achieved >85% yield for nitro-to-amine conversions, suggesting potential for reductive alkylation pathways .
What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
Level : Advanced
Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguish propoxy vs. benzyl protons) .
- Isotopic Labeling : Synthesize ¹⁹F-labeled analogs to confirm fluorine’s electronic effects on chemical shifts.
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining solid-state conformation .
Example : In fluorinated tetrahydropyrimidines, HSQC clarified coupling between fluorine and adjacent protons .
How does the electronic nature of substituents on the benzyl group affect reactivity in derivatization reactions?
Level : Advanced
Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine reduces electron density at the benzyl position, slowing electrophilic substitution but enhancing stability toward oxidation .
- Steric Effects : Ortho-fluorine increases steric hindrance, requiring higher temperatures for cross-coupling reactions (e.g., Suzuki-Miyaura).
Experimental Design : Compare reaction rates of N-(2-fluorobenzyl) vs. N-(4-fluorobenzyl) analogs in Buchwald-Hartwig aminations .
What purification methods are most suitable for isolating this compound from complex reaction mixtures?
Level : Basic
Methodological Answer :
- Column Chromatography : Use silica gel with hexane:ethyl acetate (4:1) for baseline separation of unreacted aniline and byproducts.
- Acid-Base Extraction : Partition crude product between dilute HCl (pH 3–4) and DCM to remove neutral impurities .
Yield Improvement : Recrystallize from hot ethanol (70% recovery, >98% purity) .
Are there known stability issues for this compound under various storage conditions?
Level : Advanced
Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C; UV-Vis studies show decomposition via photooxidation of the aniline group.
- Moisture Control : Lyophilize and store under argon; hydrolysis of the propoxy group occurs at >40% humidity .
Mitigation : Add antioxidants (e.g., BHT) to solid samples to suppress radical degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
